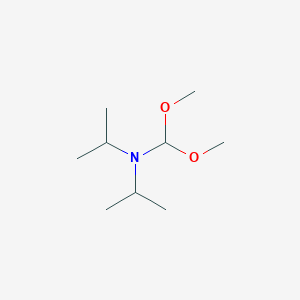
N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine: is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol . It is also known by its synonyms 1,1-Diisopropoxy-N,N-dimethylmethylamine and 1,1-Diisopropoxytrimethylamine . This compound is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine can be synthesized by reacting N,N-dimethylformamide with isopropyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetal group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acid Catalysts: Hydrochloric acid or sulfuric acid are often used as catalysts for hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted formamides.
Hydrolysis Products: The primary products of hydrolysis are N,N-dimethylformamide and isopropyl alcohol.
Scientific Research Applications
N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form intermediates that facilitate the transfer of functional groups, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparison with Similar Compounds
N,N-Dimethylformamide dimethyl acetal: This compound is similar in structure but has methyl groups instead of isopropyl groups.
N,N-Dimethylformamide dineopentyl acetal: Another similar compound with dineopentyl groups instead of isopropyl groups.
Uniqueness: N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine is unique due to its specific reactivity and the ability to form stable intermediates in various chemical reactions. Its isopropyl groups provide steric hindrance, which can influence the selectivity and outcome of reactions compared to its analogs .
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(dimethoxymethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C9H21NO2/c1-7(2)10(8(3)4)9(11-5)12-6/h7-9H,1-6H3 |
InChI Key |
PBBZJHURSMXVSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


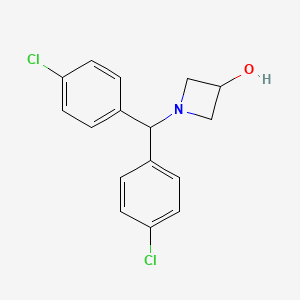
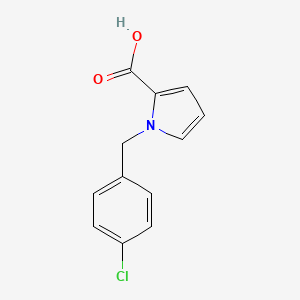
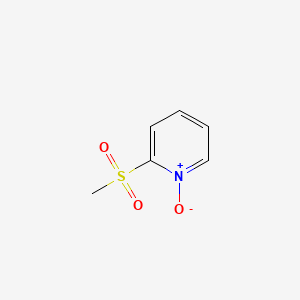
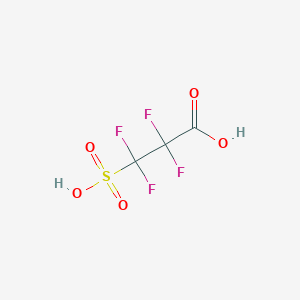
![[Trans-2-ethynylcyclopropyl]methanol](/img/structure/B8572276.png)
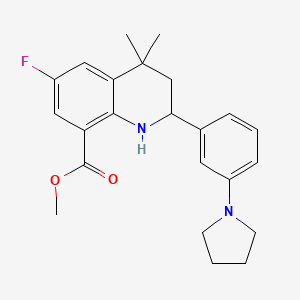

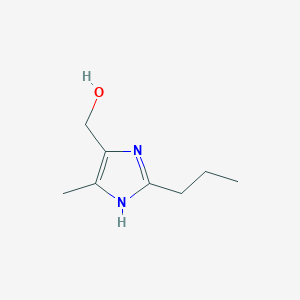
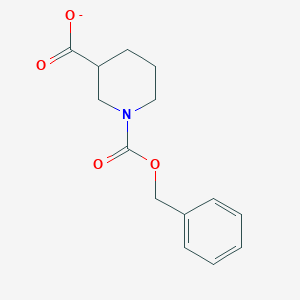
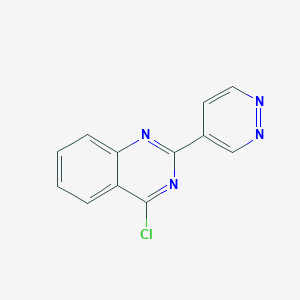

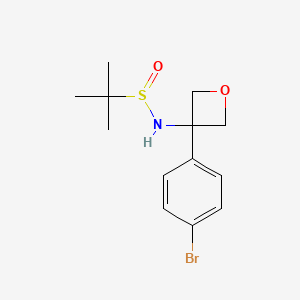
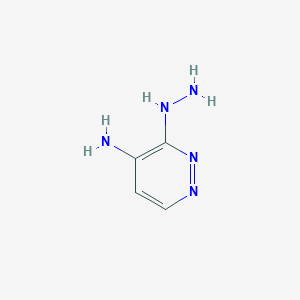
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxopropanoic acid](/img/structure/B8572334.png)
